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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

extraction and analysis of ancient DNA (aDNA). The methodologies outlined are essential for

researchers in evolutionary biology, archaeology, and paleopathology, and can offer insights for

drug development professionals interested in the evolution of disease and genetic

predispositions.

Introduction
Ancient DNA research has revolutionized our understanding of the past, providing direct

genetic insights into extinct species, ancient human populations, and the evolution of

pathogens. However, working with aDNA presents significant challenges due to its low quantity,

high degradation, and susceptibility to contamination.[1] This document outlines established

protocols for overcoming these challenges, from sample preparation to data analysis, ensuring

the generation of reliable and reproducible results.

Ethical Considerations and Best Practices
The study of ancient human remains carries significant ethical responsibilities. Researchers

must adhere to all local and international regulations, minimize damage to specimens, and

engage with stakeholders, including descendant communities, from the outset of any project.[1]

[2][3] A detailed research plan should be established before any destructive analysis is

undertaken.[2]
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Part 1: Ancient DNA Extraction
The most widely used methods for aDNA extraction are silica-based, which effectively bind the

short, fragmented DNA molecules characteristic of ancient samples while minimizing the co-

extraction of enzymatic inhibitors like humic acids.[4][5] These protocols are applicable to

various sample types, including bones, teeth, and sediments.[4][6]

Key Principle: Silica-Based DNA Adsorption
This technique relies on the ability of DNA to bind to silica particles in the presence of a high

concentration of chaotropic salts, such as guanidinium thiocyanate.[5][7] Subsequent washing

steps remove contaminants, and the purified DNA is then eluted in a low-salt buffer.[4]

Experimental Protocol: Silica-Based aDNA Extraction
from Bone/Tooth Powder
This protocol is adapted from established methods and is suitable for routine aDNA extraction.

[5][8][9]

Materials:

Bone or tooth powder (~50-200 mg)[8][10]

Extraction/Lysis Buffer (0.5 M EDTA, pH 8.0; Proteinase K)[5][10]

Binding Buffer (e.g., Buffer PB from Qiagen kits, potentially modified)[9]

Wash Buffer (e.g., Buffer PE from Qiagen kits)[10]

Elution Buffer (e.g., Buffer EB from Qiagen kits or TET buffer)[10][11]

Silica spin columns (e.g., Qiagen QIAquick or MinElute)[8][12]

Sterile, DNA-free tubes and reagents[13]

Procedure:
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Decontamination (Optional but Recommended): Before powdering, the surface of the bone

or tooth can be decontaminated by wiping with bleach and irradiating with UV light to reduce

modern DNA contamination.[14][15] For dental calculus, an EDTA pre-digestion or a

combination of UV irradiation and sodium hypochlorite treatment can be effective.[15][16]

Sample Powdering: In a dedicated clean room, drill the bone or tooth to obtain a fine powder.

[8]

Lysis: Add ~1 mL of extraction buffer to the powder in a sterile tube. Incubate overnight (16-

24 hours) at a rotating wheel at 37-50°C to digest the organic matrix and release DNA.[10]

[11]

Centrifugation: Pellet the remaining bone powder by centrifugation.

Binding: Transfer the supernatant to a new tube and add binding buffer.

Purification: Apply the mixture to a silica spin column and centrifuge. The DNA will bind to the

silica membrane.[4]

Washing: Wash the membrane with wash buffer to remove inhibitors. Perform a final "dry

spin" to remove any residual ethanol.[10][11]

Elution: Place the column in a clean collection tube. Add elution buffer directly to the center

of the membrane and incubate. Centrifuge to collect the purified aDNA.[11]

Quantitative Data: Comparison of aDNA Extraction
Methods
The efficiency of aDNA extraction can vary depending on the protocol and the preservation of

the sample. The following table summarizes representative data from comparative studies.
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Method/Param
eter

Sample Type

Reported
Endogenous
DNA
Yield/Content

Key Findings Reference

Silica-Based

(Dabney et al.

2013)

Ancient Bone

Variable, but

efficiently

recovers short

fragments (≥35

bp)

A widely adopted

and effective

method for

various ancient

sample types.

[8][17]

Phosphate Pre-

treatment

Ancient Bone

Powder

Increases

informative

sequences by a

factor of two on

average

Removes on

average 64% of

microbial DNA

but only 37% of

endogenous

DNA.

[14][18]

Sodium

Hypochlorite

(Bleach)

Treatment

Ancient Bone

Powder

Achieves an

average 4.6-fold

increase in

endogenous

DNA proportion

Effective at

removing

contamination,

but at the cost of

destroying ~63%

of the

endogenous

DNA.

[14][18]

MinElute vs.

QIAquick

Columns

Permafrost

Samples

MinElute

columns may be

more efficient for

aDNA

extractions.

Column choice

can impact

recovery

efficiency.

[12][19]

Part 2: aDNA Library Preparation for High-
Throughput Sequencing
Once extracted, aDNA must be converted into a sequencing library. Due to the fragmented and

often single-stranded nature of aDNA, specialized protocols are required.
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Key Concepts:
Double-Stranded Library Preparation: This traditional method involves end-repairing the

fragmented DNA, ligating sequencing adapters, and amplifying the library via PCR.[13]

Single-Stranded Library Preparation: These methods are optimized for the recovery of highly

degraded and single-stranded aDNA molecules, often resulting in higher library complexity.

[20]

UDG Treatment: Uracil-DNA Glycosylase (UDG) treatment can be used to remove uracil

residues that result from cytosine deamination, a common form of aDNA damage. This can

be a full or partial ("half-UDG") treatment.[21]

Experimental Protocol: Double-Stranded, Non-UDG
Treated aDNA Library Preparation (Simplified)
This protocol is based on the method by Meyer and Kircher (2010) and is suitable for

generating libraries for Illumina sequencing.[13][21]

Procedure:

End Repair: The fragmented aDNA is "blunt-ended" using enzymes to create 5'

phosphorylated and 3' hydroxylated ends.

Adapter Ligation: Double-stranded adapters with a "T" overhang are ligated to the repaired

DNA fragments.

Purification: The ligation reaction is purified to remove unligated adapters.

Indexing PCR: The adapter-ligated library is amplified using indexed primers. This step adds

unique barcodes to each library, allowing for multiplexed sequencing.

Final Purification: The amplified library is purified to remove PCR reagents.

Visualization: aDNA Library Preparation Workflow
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Caption: Workflow for double-stranded ancient DNA library preparation.

Part 3: Targeted Enrichment of aDNA
For many research questions, sequencing the entire genome (shotgun sequencing) is not cost-

effective, especially when the endogenous DNA content is low (<1%).[22] Targeted enrichment

methods allow for the specific capture and sequencing of desired genomic regions.[23]

Key Principle: Hybridization Capture
This technique uses biotinylated DNA or RNA "baits" that are complementary to the target

genomic regions.[22][24] The baits hybridize to the corresponding fragments in the sequencing

library, and these complexes are then pulled down using streptavidin-coated magnetic beads.

The enriched library is then washed and amplified for sequencing.[25]

Comparison of Target Enrichment Strategies
Enrichment
Method

Bait Type
Key
Advantages

Key
Disadvantages

Reference

In-solution

Capture
DNA or RNA

Highly effective

for ancient and

modern samples.

May require

multiple rounds

of hybridization

for optimal

enrichment.

[23][24]

Array-based

Capture
DNA

Can target a

large number of

loci

simultaneously.

Generally less

effective than in-

solution methods

for aDNA.

[23][24]
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In-solution approaches are generally the most effective for aDNA, with RNA baits often

outperforming DNA baits.[24] A second round of hybridization can further increase the

enrichment factor.[23]

Part 4: aDNA Sequencing and Bioinformatic
Analysis
High-throughput sequencing, particularly on Illumina platforms, is the standard for aDNA

research. The resulting sequencing data requires a specialized bioinformatic pipeline to

account for the unique characteristics of aDNA.

Bioinformatic Pipeline Overview
A typical aDNA bioinformatics pipeline involves several key steps:

Quality Control: Raw sequencing reads are assessed for quality.

Adapter Trimming: Sequencing adapters are removed from the reads.

Read Merging: For paired-end sequencing, overlapping reads are merged.

Mapping: Reads are aligned to a reference genome. Software like BWA is commonly used,

with parameters optimized for short, damaged DNA.[26]

Duplicate Removal: PCR duplicates, which are identical molecules arising from amplification,

are removed to avoid biasing downstream analyses.

Damage Pattern Analysis: The characteristic patterns of aDNA damage (e.g., C-to-T

substitutions at the ends of reads) are assessed to help authenticate the DNA as ancient.

Variant Calling: Genetic variants (e.g., SNPs) are identified.

Downstream Analyses: This can include population genetics, phylogenetics, and

metagenomic analyses.

Several dedicated pipelines, such as mapache and nf-core/eager, are available to automate

these steps.[27][28]
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Visualization: aDNA Bioinformatic Analysis Workflow
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Caption: A typical bioinformatics pipeline for ancient DNA data analysis.

Conclusion
The protocols and methodologies described in these application notes provide a robust

framework for the successful extraction and analysis of ancient DNA. By adhering to these

guidelines, researchers can generate high-quality genetic data from ancient remains, opening

new avenues for understanding evolutionary history, past environments, and the origins of

disease. Careful consideration of ethical guidelines and the implementation of stringent anti-

contamination measures are paramount to the integrity and impact of this research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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